4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide
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Description
4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide is a useful research compound. Its molecular formula is C16H14ClN3OS2 and its molecular weight is 363.88. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Potential Biological Activities
Thienopyrimidine derivatives, including compounds structurally related to 4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide, have been extensively explored for their versatile roles in heterocyclic synthesis and potential biological activities. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, demonstrating a wide array of pharmacological properties.
One study highlights the role of acetoacetanilides in the synthesis of thienopyridines and other fused derivatives, showcasing the utility of thienopyrimidine structures in creating biologically active compounds (Harb, Hussein, & Mousa, 2006). Similarly, thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, indicating their significance in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Advances in Synthetic Methodologies
Research has also focused on enhancing synthetic methodologies to create thienopyrimidine derivatives more efficiently. Microwave-assisted synthesis has emerged as a rapid technique for producing 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine, demonstrating the evolving landscape of heterocyclic chemistry (Hesse, Perspicace, & Kirsch, 2007).
Biological and Pharmacological Implications
The exploration of thienopyrimidine derivatives extends into their pharmacological implications. Studies have shown these compounds exhibit a range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects, making them valuable targets for drug development (Farag, Kheder, & Mabkhot, 2009). The modification and functionalization of the thienopyrimidine core structure allow for the creation of diverse compounds with potential therapeutic benefits.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c17-11-3-5-12(6-4-11)22-8-1-2-14(21)20-15-13-7-9-23-16(13)19-10-18-15/h3-7,9-10H,1-2,8H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTQDBMSVPTNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)NC2=C3C=CSC3=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.